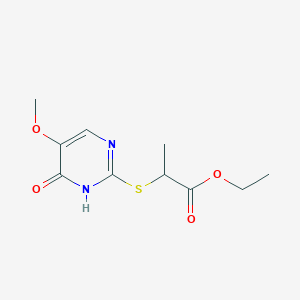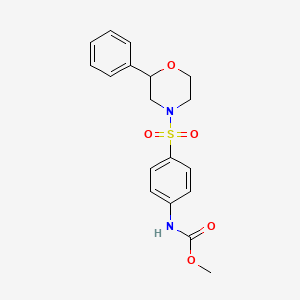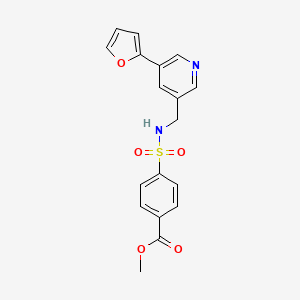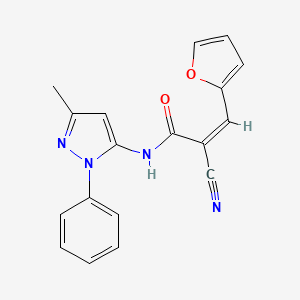
Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate involves acid-catalyzed cyclocondensation reactions. For example, sulfanylidene tetrahydropyrimidine derivatives, closely related to the compound , have been synthesized using thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. The reaction leads to compounds where the reduced pyrimidine ring adopts conformations intermediate between boat, screw-boat, and twist-boat forms, demonstrating the complexity and versatility of the synthesis process (Sarojini et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds shows a combination of N-H...O and N-H...S hydrogen bonds, linking the molecules into ribbons containing alternating rings. This intricate hydrogen bonding plays a crucial role in the stabilization and overall structure of the molecule, highlighting the importance of molecular interactions in defining the structure of complex organic compounds (Sarojini et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound and related compounds often result in the formation of diverse structures through processes such as alkylation, reduction, and cyclization. These reactions underline the reactivity and functional versatility of the pyrimidine ring and its substituents, contributing to a wide range of chemical properties and potential applications (Hocková et al., 2004).
Physical Properties Analysis
The physical properties, including crystal structure and solubility, of related compounds have been characterized through X-ray crystallography and other analytical techniques. These studies provide insights into the solid-state behavior and molecular packing of these compounds, essential for understanding their stability, reactivity, and potential for crystalline engineering (Sarojini et al., 2015).
Scientific Research Applications
Reaction and Synthesis Applications
Chemical Reactions and Derivatives : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, a compound related to Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate, undergoes reactions to form various derivatives. These derivatives include 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones, showcasing its reactivity and potential for creating new chemical entities (Vetyugova et al., 2018).
Synthesis of Pyridone and Pyrimidine Derivatives : Ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate, an analog of the compound, has been utilized in synthesizing 4-hydroxy-2-pyridone. This indicates the potential of this compound in synthesizing pyridone derivatives. Additionally, the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives highlights its utility in pyrimidine chemistry (Chen et al., 2013); (Bassyouni & Fathalla, 2013).
Formation of Benzothiazoles : Ethyl 6-hydroxybenzothiazole-2-carboxylate, formed from ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate, a similar compound, suggests the role of this compound in the synthesis of benzothiazoles (Meroni et al., 2009).
Applications in Crystallography and Material Sciences
Crystal Structure Analysis : Studies involving crystal structure determination of related compounds like (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate provide insights into the molecular arrangement and potential applications in material sciences and crystallography (Shang et al., 2011).
Synthesis and Structural Studies : The synthesis of novel sulfanyl pyrimidine derivatives and their structural analysis via spectroscopic methods, including X-ray crystallography, demonstrate the compound's application in the field of structural chemistry and material synthesis (Stolarczyk et al., 2018).
Environmental and Biotechnological Applications
Herbicidal Properties : Research on ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, a compound with structural similarity, indicates potential applications in agriculture as a selective postemergent herbicide, suggesting a similar potential for the compound in environmental and agricultural sciences (Bauer et al., 1990).
Extraction of Bioactive Compounds : The use of ethyl lactate (ethyl 2-hydroxy-propanoate) in pressurized liquid extraction of caffeine and catechins from green tea leaves showcases the potential of this compound in the extraction and purification of bioactive compounds, particularly in the food and pharmaceutical industries (Bermejo et al., 2015).
Future Directions
properties
IUPAC Name |
ethyl 2-[(5-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-4-16-9(14)6(2)17-10-11-5-7(15-3)8(13)12-10/h5-6H,4H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJRDWWVLVISJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=C(C(=O)N1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2493888.png)


![(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B2493895.png)

![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)
![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)


![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2493908.png)

![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)